An In-depth Technical Guide to 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. Within this important class of compounds, 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde emerges as a particularly valuable synthetic intermediate. The presence of a reactive aldehyde function at the C5-position, combined with the methyl group at C3, provides a versatile platform for the construction of complex molecular architectures with significant potential in drug discovery programs. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this key building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [Calculated] |
| Molecular Weight | 160.17 g/mol | [Calculated] |
| Appearance | Expected to be a solid | |
| Melting Point | Not explicitly reported; related compounds are solids at room temperature. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| CAS Number | 1190321-17-5 |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the aldehydic proton (typically in the δ 9-10 ppm region), and a singlet for the methyl group protons (typically in the δ 2-3 ppm region). The NH proton of the pyrrole ring will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon (typically in the δ 180-200 ppm region), along with signals for the sp²-hybridized carbons of the bicyclic aromatic system and a signal for the methyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. N-H stretching of the pyrrole ring would be observed as a broad band around 3200-3400 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
The introduction of a formyl group onto an electron-rich heterocyclic system like 7-azaindole is commonly achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a well-established and efficient method for this transformation. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde would proceed from the corresponding 3-methyl-1H-pyrrolo[2,3-b]pyridine precursor. The electron-donating nature of the pyrrole ring directs the electrophilic formylation to an available position on the heterocyclic core.
Caption: Synthetic workflow for the formylation of 3-methyl-1H-pyrrolo[2,3-b]pyridine.
Detailed Experimental Protocol (Hypothetical, based on standard Vilsmeier-Haack conditions):
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Step 1: Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C.
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Step 2: Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is then allowed to stir at room temperature for a specified period to ensure complete formation of the Vilsmeier reagent.
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Step 3: Formylation: The starting material, 3-methyl-1H-pyrrolo[2,3-b]pyridine, dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent), is added dropwise to the Vilsmeier reagent at a controlled temperature. The reaction mixture is then heated to facilitate the electrophilic substitution.
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Step 4: Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to induce precipitation of the product. The crude product is collected by filtration, washed with water, and dried.
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Step 5: Purification: The crude aldehyde is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is dominated by the aldehyde functionality, which serves as a versatile handle for a wide array of chemical transformations. This makes it an invaluable building block for introducing molecular diversity in drug discovery campaigns.
Caption: Key chemical transformations of the aldehyde group.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as silver oxide or potassium permanganate. The resulting carboxylic acid can then be converted to esters, amides, or other acid derivatives, further expanding the synthetic possibilities.
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Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing substituents. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the corresponding amine. This reaction is widely used in the synthesis of kinase inhibitors and other biologically active molecules.
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Wittig and Related Olefination Reactions: The aldehyde can undergo Wittig-type reactions with phosphorus ylides to form alkenes. This allows for the extension of carbon chains and the introduction of various substituted vinyl groups.
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Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates or cyanoacetates, to form new carbon-carbon bonds and construct more complex scaffolds. These reactions are often used in the synthesis of various heterocyclic systems.
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Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
Applications in Drug Discovery and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous clinically approved and investigational drugs, particularly in the area of oncology and inflammatory diseases. These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde serves as a crucial starting material for the synthesis of such kinase inhibitors.
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Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. Several approved drugs, such as Tofacitinib and Ruxolitinib, feature the 7-azaindole core. The aldehyde functionality at the C5 position can be elaborated into the side chains necessary for potent and selective JAK inhibition.[1]
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Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine nucleus has been successfully employed in the design of potent FGFR inhibitors.[2] The C5-carbaldehyde provides a convenient point for the introduction of substituents that can occupy the hydrophobic regions of the ATP-binding pocket of the kinase.
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Other Kinase Inhibitors: The versatility of the 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde scaffold allows for its use in the development of inhibitors for a wide range of other kinases implicated in cancer and other diseases. The ability to easily modify the C5 position through the aldehyde group is a key advantage in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a strategically important and versatile building block in modern medicinal chemistry. Its 7-azaindole core provides a proven scaffold for interaction with a multitude of biological targets, while the C5-aldehyde functionality offers a gateway for extensive chemical modification. This combination of features makes it an indispensable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitor development. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for unlocking its full potential in the quest for new and improved medicines.
References
-
Narva, S., Chitti, S., Bala, B. R., Alvala, M., Jain, N., & Kondapalli, V. G. C. S. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220–231. Available at: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752. Available at: [Link]
-
Hassan, A. S., & Hafez, T. S. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]
-
Hassan, K. M. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(3), 221-229. Available at: [Link]
-
PubChem. (n.d.). 5-methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved January 19, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
- Google Patents. (n.d.). Synthesis of heterocyclic compounds.
- Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22336-22345. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved January 19, 2026, from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1563–1569. Available at: [Link]
-
Ali, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. Available at: [Link]
-
Kim, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. Available at: [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. Retrieved January 19, 2026, from [Link]
-
Sci-Hub. (n.d.). 13 C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues. Retrieved January 19, 2026, from [Link]
-
ChemSrc. (n.d.). 2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBALDEHYDE. Retrieved January 19, 2026, from [Link]
